molecular formula C12H10N2O5S2 B1359552 2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 1142207-15-5

2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

Cat. No. B1359552
M. Wt: 326.4 g/mol
InChI Key: CTHNOJDGYHHRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a compound used for proteomics research . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Thiazoles: The compound has been utilized in the synthesis of thiazoles, which demonstrate marginal activity against various fungal and bacterial strains, such as Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli (Ahluwalia, Arora, & Kaur, 1986).
  • Antimicrobial Agents: Derivatives of 2-mercapto-1,3,4-thiadiazole, which are similar in structure, have been evaluated as antimicrobial agents showing moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Synthesis of New Compounds

  • Development of Oxazolidines and Thiazolidines: The chemical structure has been used to prepare oxazolidines and thiazolidines, leading to the synthesis of various bicyclic compounds (Badr, Aly, Fahmy, & Mansour, 1981).
  • Synthesis of Benzamide Derivatives: Another application is in the synthesis of benzamide derivatives that have been tested for antibacterial, antifungal, and hypoglycemic activities (Patel & Patel, 2010).

Analytical Applications

  • Mass Spectrometry of Derivatives: Derivatives of this compound have been used in mass spectrometry for the characterization of hydroxyl, mercapto, and amino benzoic acids, aiding in the understanding of different fragmentation characteristics (Todua & Mikaia, 2016).

properties

IUPAC Name

2-hydroxy-5-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S2/c15-7-2-1-5(3-6(7)11(18)19)13-9(16)4-8-10(17)14-12(20)21-8/h1-3,8,15H,4H2,(H,13,16)(H,18,19)(H,14,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNOJDGYHHRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

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